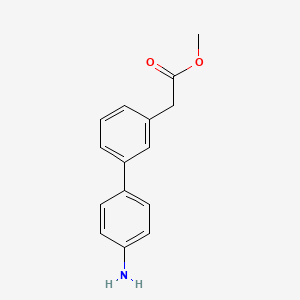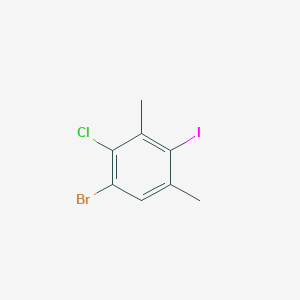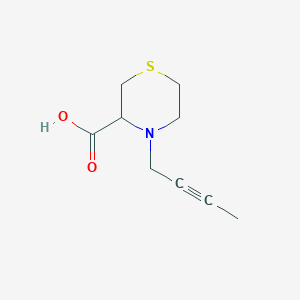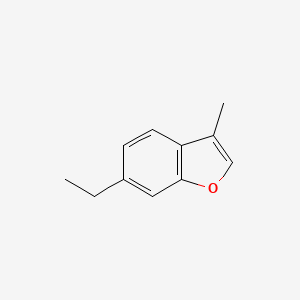![molecular formula C9H7NO5 B12860996 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction typically takes place in a round-bottom flask, where the reactants are mixed and heated under reflux conditions. The resulting product is then purified and characterized using techniques such as NMR and mass spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzo[d]oxazole moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzo[d]oxazole derivatives.
科学的研究の応用
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzo[d]oxazole groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
類似化合物との比較
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid stands out due to its dual hydroxy groups and the presence of the benzo[d]oxazole moiety. These structural features contribute to its unique reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-hydroxy-2-(2-oxo-3H-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-7(8(12)13)4-2-1-3-5-6(4)10-9(14)15-5/h1-3,7,11H,(H,10,14)(H,12,13) |
InChIキー |
CHVXCBLSZLOOLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)

![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)

![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)



